

# Flow cytometry protocols for identifying histamine-producing cells.

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## Application Notes & Protocols

### Introduction: The Central Role of Histamine-Producing Cells in Immunity and Disease

Histamine is a potent biogenic amine that acts as a primary mediator of the inflammatory response, allergic reactions, and anaphylaxis. Its production and release are predominantly attributed to two key immune cell types: basophils and mast cells.[1][2] These granulocytes are central players in both innate and adaptive immunity. Upon activation, they rapidly release pre-synthesized histamine stored in their cytoplasmic granules, a process known as degranulation. [3]

- Basophils, which constitute a small fraction (0.5-1%) of circulating white blood cells, are key effectors in IgE-mediated allergic reactions.[4]
- Mast Cells are primarily tissue-resident and are crucial in host defense and allergy, orchestrating inflammatory responses at the interface with the external environment.[2]

Given their critical role in pathology, particularly in hypersensitivity reactions, autoimmune disorders, and inflammation, the accurate identification and functional assessment of these cells are paramount for both basic research and clinical drug development.[5][6][7] Flow cytometry offers a powerful, high-throughput platform for the multi-parametric analysis of individual cells in a heterogeneous population. It enables not only the precise enumeration of

basophils and mast cells but also the detailed characterization of their activation state, making it an indispensable tool in modern immunology and pharmacology.[6][8]

This guide provides a comprehensive overview and detailed protocols for the identification and functional analysis of histamine-producing cells using flow cytometry, with a focus on scientifically validated methodologies and the rationale behind critical experimental steps.

## **Pillar 1: Principles of Identification and Functional Analysis**

The successful flow cytometric analysis of histamine-producing cells hinges on two core principles: unique immunophenotyping to distinguish them from other cell types and the measurement of dynamic changes in surface marker expression or intracellular contents upon stimulation.

### **Immunophenotyping: Selecting the Right Markers**

Basophils and mast cells share some markers but can be distinguished by a unique combination of surface antigens. The choice of markers is critical for devising a robust gating strategy that ensures the purity of the target population.

Marker (CD)	Cell Type(s)	Function & Rationale for Use
CD123 (IL-3R $\alpha$ )	Basophils	High and stable expression on basophils. Used as a primary identification marker. <a href="#">[9]</a>
HLA-DR	Not on Basophils	Negative marker. Basophils are characteristically HLA-DR negative, which helps to exclude contaminating monocytes and B cells. <a href="#">[10]</a>
CD193 (CCR3)	Basophils, Eos.	Chemokine receptor. Used in combination with other markers to identify basophils. Also present on eosinophils, requiring their exclusion by scatter properties. <a href="#">[11]</a>
Fc $\epsilon$ RI	Basophils, Mast Cells	High-affinity IgE receptor. Cross-linking of receptor-bound IgE by allergens triggers degranulation. A key marker for both cell types. <a href="#">[1]</a> <a href="#">[2]</a>
CD117 (c-Kit)	Mast Cells	Stem cell factor receptor. A defining marker for mast cells, distinguishing them from basophils which are CD117 negative. <a href="#">[2]</a>
CD63	Activated Basophils	Activation/Degranulation marker. A tetraspanin located on the membrane of intracellular granules. Upon degranulation, it is translocated to the cell surface. <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[12]</a>

CD203c (ENPP3)

Basophils

Activation marker. A constitutively expressed enzyme that is rapidly upregulated on basophils upon activation, independent of degranulation.[\[5\]](#)[\[9\]](#)

## Functional Assays: The Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is a cornerstone functional assay that mimics an allergic reaction in vitro.[\[13\]](#)[\[14\]](#) It quantifies the response of basophils to a specific stimulus (e.g., an allergen or drug) by measuring the upregulation of activation markers like CD63 and CD203c.[\[3\]](#)[\[8\]](#) This provides a direct measure of cell reactivity and is a powerful tool in allergy diagnostics and drug safety assessment.[\[15\]](#)[\[16\]](#)

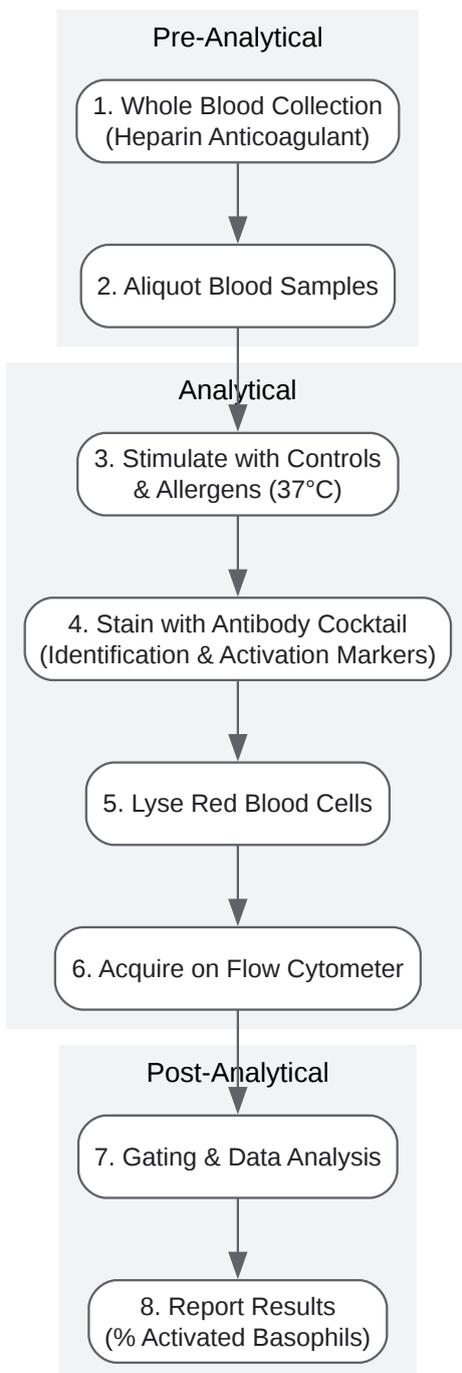
## Pillar 2: Experimental Workflows & Gating Strategies

A logical and sequential workflow is essential for reproducible results. This involves careful sample handling, precise staining, and a hierarchical gating strategy to isolate the cell population of interest.

### General Experimental Workflow

The diagram below illustrates a typical workflow for a Basophil Activation Test, from sample collection to final data analysis.

Figure 1. General Workflow for Basophil Activation Test (BAT)



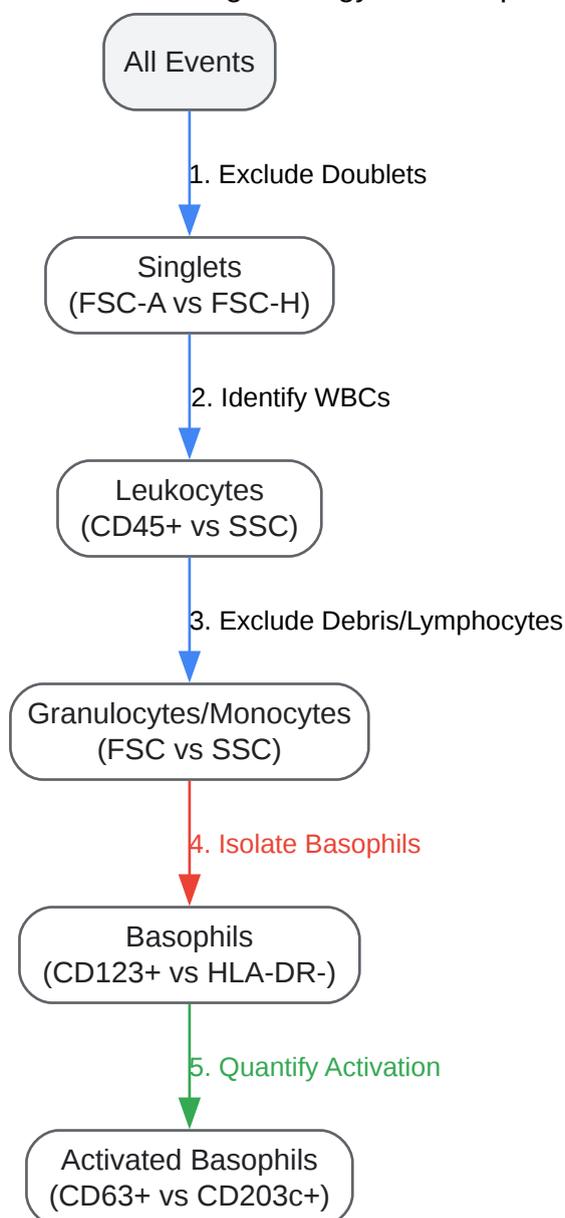
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**Caption:** General Workflow for Basophil Activation Test (BAT).

## Validated Gating Strategy for Human Basophils

Isolating the rare basophil population requires a meticulous gating strategy. The CD123+/HLA-DR- approach is highly effective and widely adopted for its specificity.[9][10]

Figure 2. Hierarchical Gating Strategy for Basophil Identification



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**Caption:** Hierarchical Gating Strategy for Basophil Identification.

## Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance. Every protocol must be a self-validating system, incorporating appropriate controls to ensure data integrity.

### Protocol 1: Basophil Activation Test (BAT) from Human Whole Blood

This protocol details the quantification of basophil activation in response to a stimulus. It is a functional assay and requires careful attention to pre-analytical variables.

#### A. Reagents and Materials

- Anticoagulant: Sodium Heparin vacutainer tubes.
  - Scientist's Note: Heparin is recommended over EDTA for BAT, as EDTA chelates  $\text{Ca}^{2+}$  ions essential for the degranulation process that exposes CD63.[\[17\]](#)[\[18\]](#) If using EDTA, supplementation with calcium/magnesium may be necessary.[\[18\]](#)
- Stimulation Buffer: HEPES-buffered saline with  $\text{Ca}^{2+}/\text{Mg}^{2+}$  (e.g., Flow CAST® Buffer, BUHLMANN).
- Stimuli:
  - Negative Control: Stimulation Buffer alone.
  - Positive Control 1: Anti-FcεRI antibody (cross-links IgE receptors).
  - Positive Control 2: fMLP (formyl-methionyl-leucyl-phenylalanine, IgE-independent activator).
  - Test Allergen/Drug: Titrated to optimal concentration.
- Antibody Cocktail: Pre-titrated fluorescently-conjugated antibodies.
  - Example Panel:

Target	Fluorochrome	Purpose
HLA-DR	FITC	Exclusion Gate
CD63	PE	Activation Marker
CD203c	PerCP-Cy5.5	Activation Marker

| CD123 | APC | Identification Marker |

- Lysis Buffer: 1X RBC Lysis Buffer (e.g., BD FACS Lysing Solution).
- Wash Buffer: Phosphate-Buffered Saline (PBS).

#### B. Sample Preparation and Stimulation

- Collect peripheral blood into sodium heparin tubes. Process samples within 4 hours for optimal results, although storage at 4°C for up to 24 hours may be acceptable.[\[17\]](#)[\[18\]](#)
- In labeled flow cytometry tubes, add 50 µL of stimulation buffer (Negative Control), positive controls, or test allergen at the desired concentration.
- Add 50 µL of the antibody cocktail containing the activation markers (e.g., anti-CD63-PE, anti-CD203c-PerCP-Cy5.5).
  - Rationale: Adding activation antibodies during the stimulation step allows for immediate capture of the activation markers as they appear on the cell surface, preventing potential loss or internalization.
- Add 100 µL of homogenized whole blood to each tube.
- Gently vortex and incubate for 20-30 minutes at 37°C in a water bath.[\[19\]](#)
  - Scientist's Note: Do not exceed the recommended incubation time, as prolonged incubation can lead to non-specific activation or cell death.

#### C. Staining and Lysis

- Stop the reaction by placing tubes on ice for 5 minutes.

- Add the identification antibody cocktail (e.g., anti-CD123-APC, anti-HLA-DR-FITC) to each tube.
- Incubate for 20 minutes at 4°C in the dark.
- Add 2 mL of 1X RBC Lysis Buffer to each tube. Vortex immediately and incubate for 10 minutes at room temperature in the dark.
- Centrifuge at 500 x g for 5 minutes. Decant the supernatant.[15]
- Resuspend the cell pellet in 2 mL of PBS and centrifuge again.
- Decant the supernatant and resuspend the final pellet in 300 µL of PBS for acquisition.

#### D. Data Acquisition and Analysis

- Acquire samples on a flow cytometer. Ensure compensation settings are correctly established using single-stain controls.
- Collect a sufficient number of events to identify at least 500-1000 basophils.
- Apply the gating strategy outlined in Figure 2.
- For each sample, determine the percentage of basophils that are positive for the activation markers (e.g., CD63+ and/or CD203c+).
- Results can be expressed as the percentage of activated basophils or as a Stimulation Index (SI), calculated as: (% activated basophils in test sample) / (% activated basophils in negative control).

## Protocol 2: Intracellular Histamine Staining (HistaFlow Method)

This advanced protocol allows for the direct measurement of intracellular histamine content and its release on a single-cell level, providing a powerful correlate to surface marker expression. [20][21] It relies on the high affinity of the enzyme diamine oxidase (DAO) for histamine.[20]

#### A. Reagents and Materials

- All reagents from Protocol 1.
- Fluorochrome-conjugated DAO: Diamine oxidase conjugated to a fluorophore (e.g., DAO-PE).
- Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS.[22]
- Permeabilization Buffer: PBS containing 0.1-0.5% Saponin.[22][23]
  - Scientist's Note: Saponin is a mild detergent that creates pores in the cell membrane, allowing antibody access to the cytoplasm. This process is reversible, so saponin must be present in all subsequent wash and staining buffers.[23]

#### B. Stimulation and Surface Staining

- Perform the stimulation and surface staining steps (for activation and identification markers) as described in Protocol 1, Steps B1-C3.

#### C. Fixation and Permeabilization

- After surface staining, wash the cells once with 2 mL of PBS.
- Resuspend the cell pellet in 500  $\mu$ L of Fixation Buffer. Incubate for 15 minutes at room temperature.
- Wash cells twice with 2 mL of PBS.
- Resuspend the cell pellet in 500  $\mu$ L of Permeabilization Buffer. Incubate for 15 minutes at room temperature.[24]

#### D. Intracellular Staining

- Centrifuge the permeabilized cells and discard the supernatant.
- Resuspend the pellet in 100  $\mu$ L of Permeabilization Buffer containing the fluorochrome-conjugated DAO.
- Incubate for 30 minutes at room temperature in the dark.

- Wash the cells twice with 2 mL of Permeabilization Buffer.
- Resuspend the final pellet in 300  $\mu$ L of PBS for acquisition.

#### E. Data Acquisition and Analysis

- Acquire samples on a flow cytometer.
- Gate on the basophil population as previously described (Figure 2).
- Analyze the median fluorescence intensity (MFI) of the DAO-conjugate signal within the basophil gate. A decrease in DAO MFI in stimulated samples compared to the negative control indicates histamine release.[25][26]
- Correlate histamine release (DAO MFI) with the expression of CD63 and CD203c on a bivariate plot to dissect degranulation patterns. Studies have shown that histamine release is not always restricted to cells that upregulate CD63, highlighting different degranulation mechanisms.[20][21]

## Conclusion and Future Perspectives

The flow cytometric protocols detailed herein provide robust and reproducible methods for the identification and functional characterization of histamine-producing cells. The Basophil Activation Test, in particular, has emerged as a clinically relevant tool for allergy diagnosis and is increasingly used in drug development to assess the potential for hypersensitivity reactions. [7][8][16] The advent of techniques like HistaFlow further refines our ability to study the fundamental biology of these cells on a single-cell level.[20] As flow cytometry technology continues to evolve, with increasing numbers of parameters and standardized reagent kits becoming available, these applications will become even more powerful, accessible, and integral to both research and clinical practice.[14][27]

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